

An In-depth Technical Guide to the Chemical and Biological Properties of Okanin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Okanin is a naturally occurring chalconoid, a type of flavonoid, that has garnered significant interest within the scientific community for its diverse pharmacological activities. Found in plants such as Coreopsis tinctoria and Bidens pilosa, **okanin** has demonstrated potent antioxidant, anti-inflammatory, and cytotoxic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **okanin**, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

Okanin, systematically named (E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one, is characterized by two hydroxyl-substituted phenyl rings linked by an α,β -unsaturated carbonyl system. This structural arrangement is crucial for its biological effects.

Table 1: Chemical Identifiers of Okanin



Identifier	Value
IUPAC Name	(E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one
Chemical Formula	C15H12O6
Molecular Weight	288.25 g/mol
SMILES	C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O)O)O)O)O
InChI	InChI=1S/C15H12O6/c16-10(9-3-6- 12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7- 8/h1-7,17-21H/b4-1+
InChlKey	GSBNFGRTUCCBTK-DAFODLJHSA-N
CAS Number	484-76-4

Table 2: Physicochemical Properties of Okanin

Property	Value
Appearance	Not specified in provided results
Solubility	Soluble in DMSO
LogP	2.11
Polar Surface Area	118.22 Ų
Hydrogen Bond Donors	5
Hydrogen Bond Acceptors	6

Biological Activities and Quantitative Data

Okanin exhibits a range of biological activities, with significant potential in therapeutic applications. Quantitative data from various in vitro studies are summarized below.

Table 3: Antioxidant Activity of Okanin



Assay	Cell Line/System	IC50/EC50	Reference Compound	Reference Compound IC50/EC50
DPPH Radical Scavenging	-	6.2 μM[1]	Ascorbic Acid	30.4 μM[1]
Butylated Hydroxytoluene (BHT)	45.8 μM[1]			
Cellular Antioxidant Activity	-	11.0 μM[1]	Quercetin	Not specified

Table 4: Anti-inflammatory Activity of **Okanin**

Assay	Cell Line	IC ₅₀	Notes
Nitric Oxide (NO) Production Inhibition	LPS-stimulated RAW 264.7 macrophages	Not specified in provided results	Okanin significantly suppressed LPS-induced iNOS expression.

Table 5: Cytotoxic Activity of **Okanin** against Cancer Cell Lines

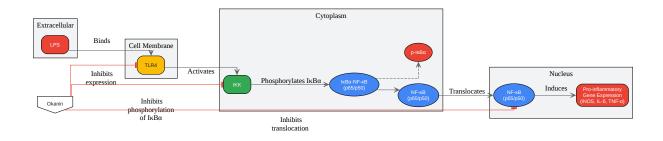
Cell Line	Cancer Type	IC50 (μM)
SAS	Oral Cancer	12.0 ± 0.8
SCC25	Oral Cancer	58.9 ± 18.7
HSC3	Oral Cancer	18.1 ± 5.3
OEC-M1	Oral Cancer	43.2 ± 6.2



Mechanism of Action: Inhibition of the TLR4/NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of **okanin** is its ability to modulate the Toll-like receptor 4 (TLR4) signaling pathway. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates TLR4, leading to a downstream cascade that results in the activation of the transcription factor NF-kB and the subsequent expression of pro-inflammatory genes. **Okanin** has been shown to interfere with this pathway at multiple points.[2]

Specifically, **okanin** significantly inhibits the LPS-induced expression of TLR4. Furthermore, it suppresses the phosphorylation of $I\kappa B\alpha$, an inhibitory protein that sequesters NF- κB in the cytoplasm. By preventing the degradation of $I\kappa B\alpha$, **okanin** inhibits the nuclear translocation of the NF- κB p65 subunit. This ultimately leads to a reduction in the production of proinflammatory mediators such as inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF- α).



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Caption: Proposed mechanism of Okanin's anti-inflammatory action.

Experimental Protocols



DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

- Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
- Sample preparation: Dissolve **Okanin** in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution and then make serial dilutions to various concentrations.
- Reaction: Add a specific volume of the **Okanin** solution to the DPPH solution. A control is
 prepared with the solvent instead of the **Okanin** solution.
- Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: %
 Inhibition = [(Abs_control Abs_sample) / Abs_control] x 100 The IC₅₀ value, the
 concentration of the sample required to scavenge 50% of the DPPH radicals, is then
 determined from a plot of inhibition percentage against concentration.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.

- Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
- Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.



- Treatment: Pre-treat the cells with various concentrations of **Okanin** for a specific duration (e.g., 1 hour).
- Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 μg/mL) to induce an inflammatory response, except for the control group.
- Incubation: Incubate the plate for a further 24 hours.
- Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a
 stable product of NO, is measured using the Griess reagent. This involves mixing the
 supernatant with the Griess reagent and measuring the absorbance at around 540 nm.
- Calculation: The percentage of NO inhibition is calculated by comparing the nitrite
 concentration in the Okanin-treated wells to the LPS-stimulated control wells. The IC₅₀ value
 is then determined.

Western Blot Analysis for TLR4 and NF-κB Pathway Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway.

- Cell Treatment and Lysis: Treat cells (e.g., BV-2 microglial cells) with **Okanin** and/or LPS as described in the NO inhibition assay. After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).
- SDS-PAGE: Separate the proteins based on their molecular weight by loading equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).



- Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., TLR4, p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin or GAPDH) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
- Analysis: Quantify the band intensities using densitometry software and normalize them to the loading control to determine the relative protein expression levels.

Conclusion

Okanin is a promising natural compound with significant antioxidant, anti-inflammatory, and cytotoxic activities. Its well-defined chemical structure and its ability to potently inhibit the TLR4/NF-κB signaling pathway make it a compelling candidate for further investigation in the development of novel therapeutics for inflammatory diseases and cancer. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the pharmacological potential of this multifaceted chalconoid.

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